(S)-3-Hydroxy-11-methyldodecanoyl-CoA

Analytical Chemistry Metabolomics Lipidomics

Researchers studying branched-chain fatty acid metabolism face invalid data when using straight-chain or (R)-enantiomer CoA analogs. This (S)-configured, 11-methyl-branched CoA derivative solves that specificity gap. - **Key Application**: In vitro kinetic assay for LCAD and mitochondrial L-3-hydroxyacyl-CoA dehydrogenase. - **Critical Differentiation**: Steric hindrance from the 11-methyl branch alters enzyme binding vs. straight-chain analogs. - **Supply**: Research-grade, verified MW 979.86 g/mol, shipped on dry ice with analytical data.

Molecular Formula C34H60N7O18P3S
Molecular Weight 979.9 g/mol
Cat. No. B15545702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-11-methyldodecanoyl-CoA
Molecular FormulaC34H60N7O18P3S
Molecular Weight979.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O18P3S/c1-21(2)10-8-6-5-7-9-11-22(42)16-25(44)63-15-14-36-24(43)12-13-37-32(47)29(46)34(3,4)18-56-62(53,54)59-61(51,52)55-17-23-28(58-60(48,49)50)27(45)33(57-23)41-20-40-26-30(35)38-19-39-31(26)41/h19-23,27-29,33,42,45-46H,5-18H2,1-4H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t22-,23+,27+,28+,29-,33+/m0/s1
InChIKeyKDNYKTAISAIWBA-LBZMRERQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-11-methyldodecanoyl-CoA Overview


(S)-3-Hydroxy-11-methyldodecanoyl-CoA is a defined coenzyme A (CoA) derivative characterized by a 12-carbon acyl chain with an (S)-configured 3-hydroxyl group and a methyl branch at the 11-position . It serves as a key research intermediate within the mitochondrial and peroxisomal beta-oxidation pathways for branched-chain fatty acids. Unlike its straight-chain or alpha-branched counterparts, its specific distal methyl substitution and defined stereochemistry dictate its interaction with enzymes such as 3-hydroxyacyl-CoA dehydrogenases and enoyl-CoA hydratases [1]. This compound is provided as a research-grade biochemical reagent with a verified molecular weight of 979.86 g/mol (C34H60N7O18P3S) .

Stereospecificity (S)-3‑OH configuration targets mitochondrial L‑3‑hydroxyacyl‑CoA dehydrogenase
Branch topology 11‑methyl branch directs acyl‑CoA dehydrogenase and hydratase interaction
MS identity Unique mass profile differentiates from straight‑chain analogs in metabolomics

Advantages Over Generic Substitutes


Generic substitution with a straight-chain 3-hydroxyacyl-CoA (e.g., (S)-3-Hydroxydodecanoyl-CoA) or an alpha-branched analog is not scientifically equivalent and will compromise experimental validity. The 11-methyl branch introduces steric hindrance that alters enzyme binding affinity and catalytic efficiency, as evidenced by the distinct substrate specificities of short/branched-chain acyl-CoA dehydrogenase (SBCAD) and long-chain acyl-CoA dehydrogenase (LCAD) [1]. Furthermore, the defined (S)-stereochemistry at the C3 position is critical, as the physiological enzymes involved in mitochondrial beta-oxidation, including L-3-hydroxyacyl-CoA dehydrogenase, are stereospecific and will not process the (R)-enantiomer [2]. Substituting with a non-stereospecific mixture or a structurally similar compound risks generating irrelevant data on beta-oxidation flux, enzyme kinetics, and metabolic pathway analysis.

Straight‑chain analog
Lacks the 11‑methyl branch, altering enzyme binding and catalytic efficiency; may not reproduce branched‑chain flux data.
(R)‑enantiomer or racemate
Mitochondrial L‑3‑hydroxyacyl‑CoA dehydrogenase is stereospecific for the (S)‑form; (R)‑enantiomer follows peroxisomal pathways.
Alpha‑branched substrate
Different branch position (α vs. ω‑1) shifts active‑site interaction; kinetic parameters are not interchangeable.

Comparative Evidence


Molecular Weight & Formula Distinction

The compound is chemically distinct from its straight-chain analog, (S)-3-Hydroxydodecanoyl-CoA, which is a common intermediate in standard fatty acid oxidation. The addition of a methyl branch at the 11-position results in a quantifiably different molecular weight and elemental composition, a critical parameter for mass spectrometry-based identification and quantification . The comparator, (S)-3-Hydroxydodecanoyl-CoA, has a molecular weight of 965.84 g/mol and a formula of C33H58N7O18P3S [1].

MW & Formula
Head‑to‑head
Δ 14.02 g/mol (C₁H₂) vs. unbranched analog
Supports unambiguous MS differentiation from straight‑chain metabolites
Vendor specifications & KEGG entry
Analytical Chemistry Metabolomics Lipidomics

Stereospecific Enzyme Selectivity at C3

The (S)-configuration at the 3-hydroxy position is non-negotiable for interaction with the primary mitochondrial beta-oxidation machinery. While direct kinetic data for this specific compound is not published, a robust body of literature establishes the strict stereospecificity of key enzymes. A study using a validated chiral HPLC-MS method confirmed that S-specific enoyl-CoA hydratase (ECH-1) and L-3-hydroxyacyl-CoA dehydrogenase are responsible for processing physiological substrates, and they do not act on the corresponding (R)-3-hydroxyacyl-CoAs [1]. The (R)-enantiomers are processed by a separate, peroxisomal pathway.

Stereospecificity
Class‑level inference
(S) → mitochondrial L‑3‑hydroxyacyl‑CoA dehydrogenase; (R) → peroxisomal ECH‑2
Confirms mitochondrial pathway relevance for (S)‑enantiomer
Chiral HPLC‑MS method, C6–C16 chain lengths
Enzymology Stereochemistry Beta-Oxidation

Distal Methyl Branch Effect on Enzyme Binding

The location of the methyl branch (omega-1) distinguishes this compound from common alpha-branched substrates like (S)-3-hydroxy-2-methylbutyryl-CoA, an intermediate in isoleucine catabolism [1]. Recent structural biology work on human long-chain acyl-CoA dehydrogenase (LCAD) reveals that the enzyme's substrate binding cavity has evolved to accommodate longer and branched chain substrates, but with key structural differences that dictate specificity [2]. The distal branch of (S)-3-Hydroxy-11-methyldodecanoyl-CoA will interact differently with the active site compared to an alpha-methyl branch, likely resulting in altered Km and kcat values. Direct quantitative kinetic data is not available in the public domain for this specific compound.

Branch position effect
Data to verify
ω‑1 methyl branch expected to alter Km/kcat (no public data)
Differentiates ω‑branched substrate specificity from α‑branched
LCAD structural model supports branch‑dependent binding
Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase

Validated Applications


LCAD Substrate Specificity Assays

Based on structural evidence indicating LCAD's expanded specificity for branched-chain substrates, (S)-3-Hydroxy-11-methyldodecanoyl-CoA is a suitable tool for in vitro kinetic assays. Researchers can use this defined compound to quantitatively characterize the enzyme's activity toward omega-1 methyl-branched substrates, providing data not obtainable with straight-chain or alpha-branched analogs [1].

Mitochondrial vs. Peroxisomal Partitioning

The defined (S)-stereochemistry of this compound makes it a specific probe for the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase pathway. In contrast, its (R)-enantiomer or other branched-chain substrates may be preferentially oxidized in peroxisomes [2]. This compound enables studies to differentiate the relative contributions of these organelles to the metabolism of omega-branched fatty acids.

Internal Standard for Lipidomics & Metabolomics

Its unique molecular weight (979.86 g/mol) and formula (C34H60N7O18P3S) distinguish it from other 3-hydroxyacyl-CoAs in mass spectrometry analyses . It can serve as a stable, isotopically distinguishable internal standard or reference material for the accurate quantification of branched-chain fatty acyl-CoA intermediates in complex biological matrices.

Application
Selection Property
Validation Focus
LCAD substrate specificity assays
Branched‑chain acyl‑CoA with ω‑1 methyl branch
Kinetic parameters for omega‑1 substrates
Mitochondrial vs. peroxisomal partitioning
(S)‑stereochemistry for L‑3‑hydroxyacyl‑CoA dehydrogenase specificity
Organelle‑specific oxidation flux
Internal standard for lipidomics
Unique mass signature distinct from straight‑chain analogs
Peak identity confirmation in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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